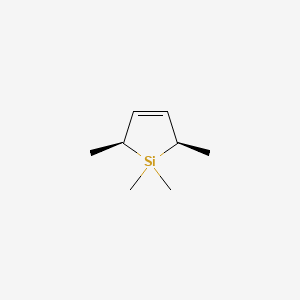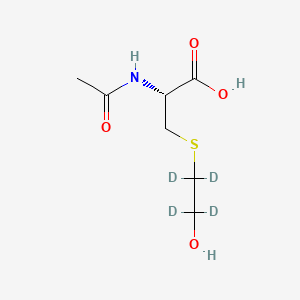
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the thiol group to a disulfide bond.
Reduction: Reduction reactions may target the disulfide bonds, converting them back to thiol groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts that facilitate substitution reactions. The conditions may vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of disulfide-linked dimers, while substitution reactions may yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine involves its interaction with specific molecular targets and pathways. It may act as a precursor to other biologically active compounds or modulate the activity of enzymes and receptors. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-Hydroxyethyl)-L-cysteine: A related compound with similar functional groups.
L-Cysteine: The parent amino acid with various biological roles.
Uniqueness
N-Acetyl-S-(2-hydroxyethyl-D4)-L-cysteine is unique due to its specific structural modifications, which may confer distinct properties and applications compared to its analogs. These modifications can influence its reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
211.27 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1/i2D2,3D2 |
Clé InChI |
NAYOYSKSFGMFOB-ILLLFLQQSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O |
SMILES canonique |
CC(=O)NC(CSCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




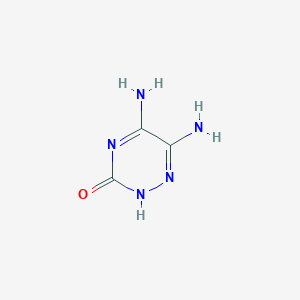

![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)

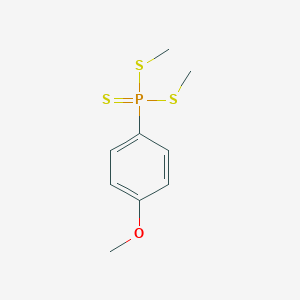
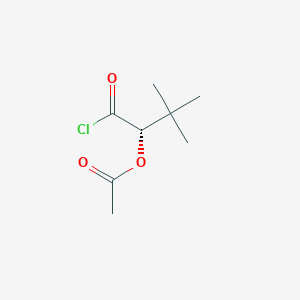
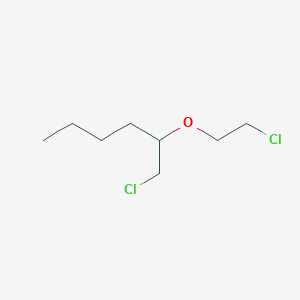

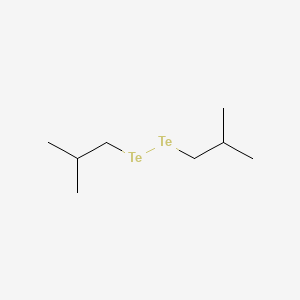
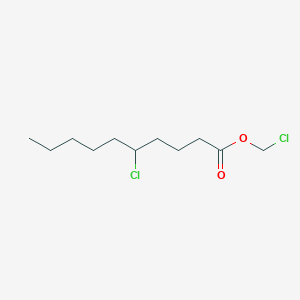
![N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline](/img/structure/B14419339.png)
